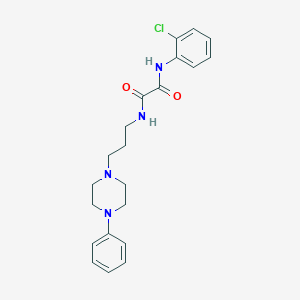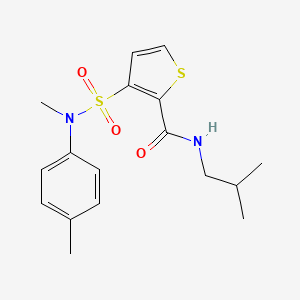
3-chloro-4-(piperidine-1-carbonylamino)benzenesulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-(piperidine-1-carbonylamino)benzenesulfonyl Chloride is a chemical compound with the molecular formula C12H14Cl2N2O3S . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a sulfonyl chloride group, a chlorine atom, and a piperidine-1-carbonylamino group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular weight of 337.22 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques : This chemical has been synthesized through various techniques, including the condensation with p-chlorobenzene sulfonylchloride, highlighting its versatility in chemical reactions. A specific study showed the synthesis of a related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, using methylene dichloride and triethylamine, followed by characterization through spectroscopic techniques and X-ray crystallography (Benakaprasad et al., 2007).
Reactivity and Compound Formation
- Reactivity with Amines : The compound's reactivity towards amines has been studied, indicating its potential for creating diverse sulfonamides. For instance, reactions with aniline and piperidine resulted in sulfonamides retaining the benzoxazine moiety (Tarasov et al., 2002).
Bioactivity and Pharmaceutical Potential
- Antimicrobial Activity : Research has demonstrated the synthesis of various derivatives that exhibit moderate to significant antimicrobial activities, highlighting the potential of this compound in pharmaceutical applications. For example, synthesized derivatives of 1-(phenylsulfonyl)piperidin-4-yl showed activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Crystallographic Studies
- X-Ray Crystallography : Extensive crystallographic data analysis has been conducted on similar compounds to determine their molecular structure, which can guide further applications in various fields like materials science and pharmacology. The crystal structure of related compounds has been resolved, showing specific conformation and geometry around key atoms (Prasad et al., 2008).
Analytical Applications
- Gas Chromatography-Mass Spectrometry : The compound has been used in derivatization methods for the analysis of aliphatic amines in environmental samples, demonstrating its utility in analytical chemistry (Sacher et al., 1997).
Mécanisme D'action
Safety and Hazards
The safety data sheet for a related compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It’s reasonable to assume that 3-chloro-4-(piperidine-1-carbonylamino)benzenesulfonyl Chloride may have similar hazards, but specific safety data for this compound is not provided in the search results.
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-4-(piperidine-1-carbonylamino)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c13-10-8-9(20(14,18)19)4-5-11(10)15-12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFCOIPQTSBJBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-(piperidine-1-carbonylamino)benzenesulfonyl Chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380181.png)


![4-(4-hydroxyphenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2380184.png)

![2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B2380192.png)
![4-butyl-1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2380194.png)
![2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2380196.png)

![4-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2380198.png)
![6-allyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2380200.png)
![trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride](/img/structure/B2380201.png)

